molecular formula C23H17F3N4O2 B11496110 4-(furan-2-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(furan-2-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11496110
M. Wt: 438.4 g/mol
InChI Key: ARCRHHXTPANIHE-UHFFFAOYSA-N
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Description

4-(furan-2-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, a trifluoromethyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

4-(furan-2-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The furan and benzimidazole moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(furan-2-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its combination of a furan ring, a trifluoromethyl group, and a benzimidazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H17F3N4O2

Molecular Weight

438.4 g/mol

IUPAC Name

4-(furan-2-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C23H17F3N4O2/c1-13-19(21(31)28-15-7-4-6-14(12-15)23(24,25)26)20(18-10-5-11-32-18)30-17-9-3-2-8-16(17)29-22(30)27-13/h2-12,20H,1H3,(H,27,29)(H,28,31)

InChI Key

ARCRHHXTPANIHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CO4)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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